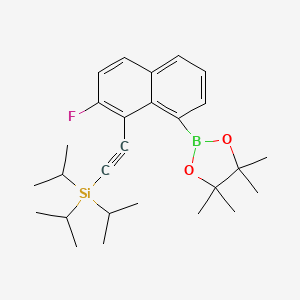
((2-Fluoro-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl)ethynyl)triisopropylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
((2-Fluoro-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl)ethynyl)triisopropylsilane is a useful research compound. Its molecular formula is C27H38BFO2Si and its molecular weight is 452.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Chemical Structure and Properties
The molecular formula of this compound is C27H38BFO2Si, with a molecular weight of 452.48 g/mol. The structure features a naphthalene ring substituted with a fluorine atom and a triisopropylsilane group, along with a boron-containing dioxaborolane moiety. This unique arrangement contributes to its chemical reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C27H38BFO2Si |
| Molecular Weight | 452.48 g/mol |
| CAS Number | 2503307-87-5 |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
The biological activity of ((2-Fluoro-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl)ethynyl)triisopropylsilane primarily involves its interactions with biological macromolecules. The presence of the boron atom is significant as boron compounds have been shown to exhibit various biological activities, including:
- Anticancer Activity : Boron-containing compounds can influence cellular processes such as apoptosis and cell proliferation. Studies have indicated that they may inhibit tumor growth by interfering with metabolic pathways.
- Antimicrobial Properties : Some derivatives exhibit antimicrobial activity against a range of pathogens, potentially through disruption of microbial cell membranes or inhibition of essential enzymes.
- Neuroprotective Effects : Certain studies suggest that compounds similar to this one may offer neuroprotective benefits by modulating oxidative stress and inflammation in neuronal cells.
Case Studies and Research Findings
-
Anticancer Studies :
- A study conducted on boron-containing naphthalene derivatives demonstrated their ability to induce apoptosis in cancer cell lines through the activation of caspase pathways .
- Another research highlighted the efficacy of similar compounds in reducing tumor size in xenograft models by targeting specific oncogenic pathways .
-
Antimicrobial Activity :
- Research published in the Journal of Medicinal Chemistry reported that naphthalene derivatives with boron moieties showed significant antibacterial activity against Gram-positive bacteria .
- In vitro studies indicated that these compounds could inhibit the growth of resistant strains of bacteria, suggesting potential for development as new antimicrobial agents .
-
Neuroprotective Effects :
- A recent investigation into the neuroprotective properties of boron-containing compounds found that they could reduce oxidative stress markers in neuronal cultures exposed to toxic agents .
- These findings support the hypothesis that such compounds may be beneficial in treating neurodegenerative diseases.
Properties
IUPAC Name |
2-[2-fluoro-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl]ethynyl-tri(propan-2-yl)silane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38BFO2Si/c1-18(2)32(19(3)4,20(5)6)17-16-22-24(29)15-14-21-12-11-13-23(25(21)22)28-30-26(7,8)27(9,10)31-28/h11-15,18-20H,1-10H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGKFALHOXXLEEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C=CC(=C3C#C[Si](C(C)C)(C(C)C)C(C)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H38BFO2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














